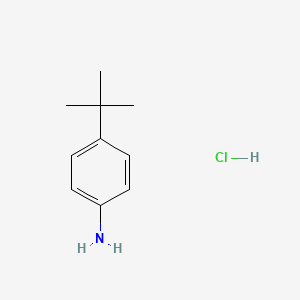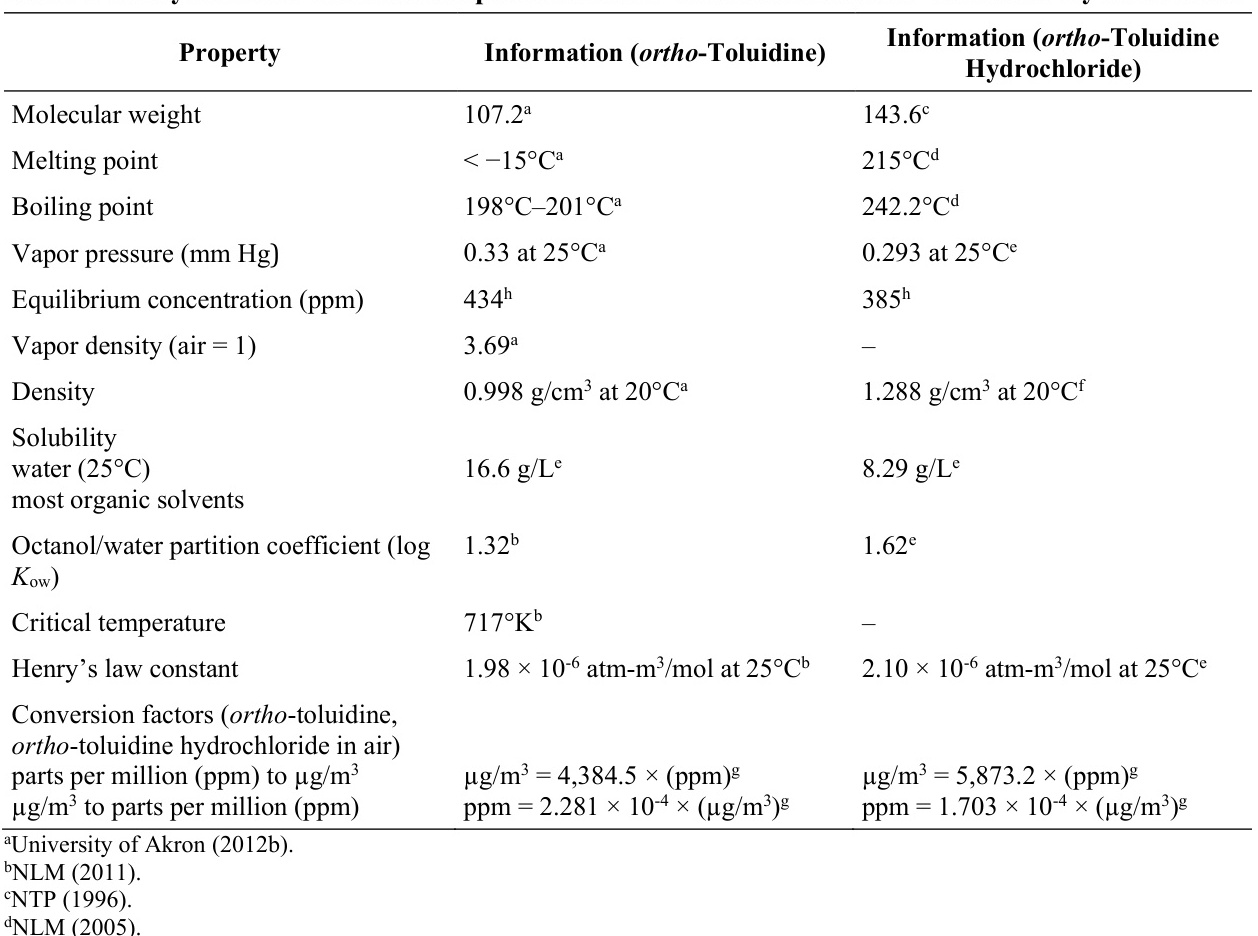
4-t-Butylaniline hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
36637-47-5 |
|---|---|
Molecular Formula |
C10H16ClN |
Molecular Weight |
185.69 g/mol |
IUPAC Name |
4-tert-butylaniline;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-10(2,3)8-4-6-9(11)7-5-8;/h4-7H,11H2,1-3H3;1H |
InChI Key |
FGHSPYRUZCFZNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Reactivity
4-tert-Butylaniline can undergo several reactions that form the basis for its applications:
- Formation of Amides: It reacts with formic acid to produce formic acid-(4-tert-butyl-anilide), showcasing its potential in amide synthesis .
- Schiff Base Formation: The compound can react with aldehydes such as 4-tert-butylbenzaldehyde to form Schiff bases, which are valuable intermediates in organic synthesis .
Antimicrobial Activity
Research has indicated that compounds derived from 4-tert-butylaniline exhibit antimicrobial properties. For instance, modifications of the compound have been shown to enhance activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The hydrophobic nature of the tert-butyl group contributes positively to this activity .
Anticancer Research
Studies have explored the synthesis of derivatives based on 4-tert-butylaniline for anticancer applications. These derivatives have shown promise in targeting specific cancer cells, highlighting their potential as selective anticancer agents. The incorporation of heterocyclic structures has been particularly noted for their biological activity against different cancer types .
Material Science Applications
In materials science, 4-tert-butylaniline is used in the synthesis of various polymers and additives due to its chemical properties. It serves as a precursor for creating triphenylamine-containing diamine monomers, which are essential in producing high-performance materials with unique electronic properties .
Case Study 1: Antimicrobial Peptides Mimicry
A study focused on synthesizing small amphiphilic aromatic compounds that mimic cationic antimicrobial peptides utilized derivatives of 4-tert-butylaniline. The results demonstrated improved antimicrobial activity due to the structural modifications introduced by the tert-butyl group .
Case Study 2: Neurodegenerative Disease Research
Research involving multi-target-directed ligands (MTDLs) synthesized from 4-tert-butylaniline derivatives showed potential as therapeutic agents for neurodegenerative diseases. The study highlighted how these compounds could inhibit key enzymes associated with conditions like Alzheimer’s disease .
Summary Table of Applications
Chemical Reactions Analysis
Amide Bond Formation
4-tert-Butylaniline hydrochloride reacts with carboxylic acids or activated esters to form substituted amides. This is facilitated by coupling agents under mild conditions.
Key Reactions:
Mechanistic Insight : The reaction proceeds via activation of the carboxylic acid to form an intermediate acyloxyphosphonium species, followed by nucleophilic attack by the aniline’s amine group .
Metal Complexation and Recovery
The compound demonstrates affinity for transition metals, particularly rhodium(III), in acidic media.
Rh(III) Recovery Process:
| Parameter | Details |
|---|---|
| Adsorption Medium | 6 M HCl, 10 ppm Rh(III) solution |
| Adsorption Efficiency | Quantitative adsorption onto BuIRs* |
| Desorption Method | Soxhlet extraction with methanol |
| Key Species | [RhCl₆]³⁻ |
*BuIRs = 4-butylaniline-impregnated resins .
Applications : Efficient recovery of Rh(III) from industrial waste streams due to strong anion-exchange properties .
Acid-Catalyzed Condensation
In the presence of HCl, 4-tert-butylaniline participates in condensation reactions with aldehydes or ketones.
Example Reaction:
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-tert-Butylbenzaldehyde | Ethanol, HCl, 75°C | Schiff base (imine derivative) | N/A† |
†Reaction monitored via MALDI-chip system; yield not quantified .
Mechanism : Protonation of the aldehyde carbonyl enhances electrophilicity, enabling nucleophilic attack by the aniline’s amine group .
Cross-Coupling Reactions
The aniline moiety undergoes Buchwald-Hartwig amination with aryl halides under palladium catalysis.
Representative Example:
| Aryl Halide | Catalytic System | Product | Yield | Source |
|---|---|---|---|---|
| 1-Chloro-6-fluoro-isoquinoline | Pd(OAc)₂, BINAP, Cs₂CO₃ in toluene, 120°C | Fluoro-isoquinoline-aniline adduct | 56% |
Optimized Conditions :
Nucleophilic Substitution
The amine group acts as a nucleophile in reactions with electrophilic carbonyl compounds.
Case Study:
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Cyano-3,3-bis(methylthio)acrylamide | Ethanol, 75°C, 18 hours | Substituted acrylamide derivative | N/A‡ |
‡Reaction progress monitored by HPLC; product isolated as a light-yellow powder .
Comparison with Similar Compounds
4-Benzylaniline Hydrochloride
4-Chloro-2-methylaniline Hydrochloride
- Molecular Formula : C₇H₉Cl₂N (inferred)
- Molecular Weight : ~178.06 g/mol
- Key Features : Chloro and methyl groups enhance electron-withdrawing effects, altering reactivity in electrophilic substitution.
- Safety : Aromatic chlorides like this may exhibit toxicity, similar to <i>ortho</i>-toluidine derivatives .

4-(Dimethylamino)butyronitrile Hydrochloride
4-(Butylamino)butanoic Acid Hydrochloride
- Molecular Formula: C₈H₁₈ClNO₂
- Molecular Weight : 195.69 g/mol
- Key Features : Contains a carboxylic acid and butyl group, enhancing water solubility compared to purely aromatic analogs.
- Applications : Research applications in peptide mimetics and drug delivery .
Physicochemical and Spectral Comparisons
Table 1: Key Properties of Selected Hydrochlorides
Spectral Data Insights
- FTIR: Aromatic C-H stretches (~3000 cm⁻¹) dominate in 4-benzylaniline hydrochloride, while nitrile groups (C≡N) in 4-(dimethylamino)butyronitrile hydrochloride show peaks at ~2250 cm⁻¹ .
- NMR : Methyl groups in 4-chloro-2-methylaniline hydrochloride resonate at δ 2.3–2.5 ppm, whereas <i>tert</i>-butyl protons (if present) would appear as a singlet at δ 1.3–1.4 ppm .
Preparation Methods
Reaction Conditions and Catalysts
In ethanol at 25–30°C under hydrogen gas (1 atm), 4-tert-butylnitrobenzene undergoes hydrogenation using a cobalt-palladium-iron phosphate (CPIP) catalyst. After 6 hours, the reaction achieves a 97% yield of 4-tert-butylaniline. The catalyst is recovered via filtration, and the product is isolated by ethanol distillation.
Table 1: Hydrogenation Parameters and Outcomes
The CPIP catalyst outperforms traditional Pd/C systems due to enhanced stability and selectivity, minimizing over-reduction byproducts.
Reduction of Nitroarenes with Sodium Azide and Trifluoroacetic Acid
An alternative route employs sodium azide (NaN₃) and trifluoroacetic acid (TFA) in hexane at 40°C. This method converts secondary alcohols to amines via a C–N bond formation mechanism, yielding 70% 4-tert-butylaniline after 4 hours.
Mechanistic Insights
The reaction proceeds through an intermediate diazonium salt, which undergoes nucleophilic substitution with azide ions. Acidic conditions facilitate the elimination of nitrogen gas, forming the amine.
Table 2: Reductive Amination Parameters
Acid-Base Neutralization to Form Hydrochloride Salt
The free base 4-tert-butylaniline is converted to its hydrochloride salt via reaction with hydrochloric acid.
Procedure
-
Neutralization : 4-tert-Butylaniline (1 mol) is dissolved in anhydrous diethyl ether.
-
HCl Addition : Gaseous HCl is bubbled into the solution until precipitation completes.
-
Isolation : The precipitate is filtered, washed with cold ether, and dried under vacuum.
Table 3: Hydrochloride Formation Conditions
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What are the recommended laboratory protocols for synthesizing 4-t-Butylaniline hydrochloride?
- Methodological Answer : A validated synthesis involves coupling reactions using 4-t-Butylaniline with carboxylic acid derivatives. For example, HBTU (5 eq.) and DMAP (10 mol%) are employed as coupling agents in the presence of a base (9.7 eq.), with excess amine (5 eq.) to drive the reaction . Post-reaction purification includes multiple extractions, though scale-up may be required to isolate sufficient product for characterization.
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : While direct data on this compound is limited, analogous hydrochloride compounds (e.g., lactosamine hydrochloride) recommend storage at -20°C in airtight containers to prevent hygroscopic degradation. Stability is typically ≥5 years under these conditions . Safety protocols include using gloves and eye protection, as advised for structurally similar amines .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming purity and structural integrity. For example, H NMR can identify anomeric mixtures or byproducts, as demonstrated in lactosamine hydrochloride studies . Mass spectrometry (MS) and UV-Vis (λmax ~208 nm) may supplement analysis, as seen in related hydrochlorides .
Advanced Research Questions
Q. How can coupling efficiency be optimized in multi-step syntheses involving this compound?
- Methodological Answer : Reaction optimization includes adjusting stoichiometry (e.g., 5 eq. amine), catalyst load (e.g., DMAP), and solvent polarity. Post-synthesis, techniques like fractional crystallization or HPLC can isolate products, though small-scale reactions (<0.033 mmol) may require iterative scaling for sufficient yield . Meta-analytical tools, such as heterogeneity metrics (I², H), can assess reproducibility across studies .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Systematic reviews (Cochrane guidelines) should evaluate study design heterogeneity, including reagent purity, reaction conditions, and analytical methods . Statistical tools like random-effects models quantify variability, while sensitivity analyses identify outlier datasets . For example, discrepancies in photoaffinity labeling yields may stem from varying DMAP concentrations .
Q. How is this compound applied in targeted drug development, such as cystic fibrosis research?
- Methodological Answer : It serves as a key intermediate in synthesizing photoaffinity probes (e.g., compound 28 for ivacaftor derivatives). The amine group facilitates covalent binding to target proteins, enabling mechanistic studies of drug-receptor interactions. Future applications may leverage crystallography (as in α-lactosamine hydrochloride) to validate binding modes .
Data Analysis and Validation
Q. What computational tools predict the physicochemical properties of this compound?
- Methodological Answer : PubChem-derived parameters (e.g., InChIKey, SMILES) enable quantum mechanical modeling of solubility and reactivity. Tools like Gaussian or COSMO-RS can simulate interactions in biological matrices, supported by experimental validation via HPLC or XRD .
Q. How do researchers validate the purity of this compound in synthetic workflows?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) and elemental analysis confirm molecular composition. Purity ≥95% is achievable via recrystallization in ethanol/water mixtures, a method validated for structurally similar hydrochlorides . Batch-specific certificates of analysis (CoA) should document UV/Vis, NMR, and melting point data .
Safety and Compliance
Q. What regulatory standards govern the use of this compound in preclinical studies?
- Methodological Answer : Compliance with REACH and OSHA guidelines is essential. Safety Data Sheets (SDS) must detail hazards (e.g., skin/eye irritation) and disposal protocols. For analogues like benzylpiperidine hydrochlorides, institutional biosafety committees review protocols involving reactive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



